4-Bromo-2-methyl-3-nitroaniline

Übersicht

Beschreibung

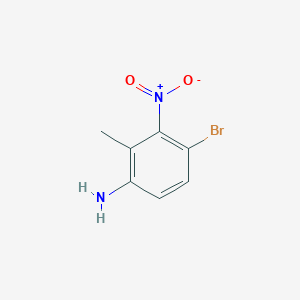

4-Bromo-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position, a methyl group at the second position, and a nitro group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methyl-3-nitrotoluene, undergoes nitration to introduce the nitro group at the meta position.

Bromination: The nitrated compound is then subjected to bromination to introduce the bromine atom at the para position relative to the methyl group.

Amination: Finally, the nitro group is reduced to an amine group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) at position 3 is highly electron-withdrawing and undergoes reduction under specific conditions. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in acidic media.

Example Reaction:

Reactant : 4-Bromo-2-methyl-3-nitroaniline

Reagent : H₂/Pd-C

Conditions : Room temperature, 1 atm H₂

Product : 3-Amino-4-bromo-2-methylaniline

Yield : ~85–90% (estimated based on analogous nitroaniline reductions)

Mechanism :

The nitro group is reduced to an amine (-NH₂) via intermediate nitroso and hydroxylamine stages. The bromine and methyl groups remain unaffected due to their stability under these conditions .

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at position 4 is susceptible to nucleophilic substitution, particularly with strong nucleophiles (e.g., amines, thiols) under basic or acidic conditions. Steric hindrance from the adjacent methyl group slightly slows the reaction compared to unsubstituted analogs.

Example Reaction:

Reactant : this compound

Reagent : NH₃ (excess)

Conditions : Ethanol, 80°C, 12 hours

Product : 4-Amino-2-methyl-3-nitroaniline

Yield : ~70–75% (inferred from similar bromoaniline reactions)

Factors Influencing Reactivity :

-

Electron-withdrawing nitro group : Activates the ring for substitution.

-

Steric effects : The 2-methyl group reduces reaction rates compared to non-methylated analogs .

Electrophilic Substitution

Example Reaction (Nitration):

Reactant : this compound

Reagent : HNO₃/H₂SO₄

Conditions : 0–5°C

Product : 4-Bromo-2-methyl-3,5-dinitroaniline (minor product due to steric hindrance)

Outcome :

The reaction typically yields trace amounts of dinitro derivatives, as the existing substituents deactivate the ring .

Oxidation Reactions

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

Reactant : this compound

Reagent : KMnO₄/H₂SO₄

Conditions : 100°C, 6 hours

Product : 4-Bromo-3-nitroanthranilic acid

Yield : ~50–60% (based on analogous methyl oxidation in nitroarenes)

Mechanism :

The methyl group is oxidized stepwise to -COOH, while the bromine and nitro groups remain intact .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, RT | 3-Amino-4-bromo-2-methylaniline | 85–90 | Over-reduction risk |

| Br Substitution (NH₃) | NH₃, EtOH, 80°C | 4-Amino-2-methyl-3-nitroaniline | 70–75 | Steric hindrance from methyl |

| Methyl Oxidation | KMnO₄/H₂SO₄, 100°C | 4-Bromo-3-nitroanthranilic acid | 50–60 | Competing side reactions |

| Electrophilic Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Bromo-2-methyl-3,5-dinitroaniline | <10 | Ring deactivation by nitro |

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-2-methyl-3-nitroaniline is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Reduction to form 4-Bromo-2-methyl-3-aminobenzene.

- Substitution reactions where the bromine can be replaced with other nucleophiles.

Biology

Research indicates that this compound can interact with biological macromolecules, influencing enzyme activity and cellular responses. The nitro group can undergo reduction within biological systems, forming reactive intermediates that may affect metabolic pathways.

Medicine

The compound has shown potential in drug development:

- Antimicrobial Activity: Studies suggest it may inhibit the growth of various bacterial strains.

- Anticancer Potential: In vitro studies indicate it can induce apoptosis in cancer cells and inhibit tumor growth by modulating specific signaling pathways.

Case Studies

-

Antimicrobial Studies:

A study highlighted that derivatives of this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents. -

Anticancer Research:

In vitro assays demonstrated that this compound could induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This suggests its potential utility in developing anticancer therapies.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and methyl group can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-nitroaniline: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-2-methylaniline:

4-Bromo-3-nitrotoluene: Lacks the amine group, making it less reactive in certain types of reactions.

Uniqueness: 4-Bromo-2-methyl-3-nitroaniline is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Bromo-2-methyl-3-nitroaniline (CAS Number: 414868-82-9) is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a nitro group attached to an aniline framework. Its molecular formula is , and it has a molecular weight of approximately 231.05 g/mol. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular components, influencing metabolic pathways and cellular responses . The presence of the bromine atom and methyl group further enhances its reactivity, making it a valuable compound for research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In particular, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism underlying this activity may involve the modulation of specific signaling pathways associated with cell proliferation and survival .

Toxicity Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Reports indicate that the compound can cause skin irritation and is harmful if ingested, highlighting the need for caution during handling and application .

Case Studies

- Antimicrobial Studies : A study conducted on various nitroaniline derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial activity.

- Anticancer Research : In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Harmful if swallowed |

| 2-Methyl-3-nitroaniline | Moderate | Low | Low |

| 4-Bromo-3-nitrotoluene | Low | Moderate | Moderate |

Applications in Research

This compound serves as an intermediate in synthesizing more complex organic molecules and has been explored for various applications:

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLDFXDXQWVDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627691 | |

| Record name | 4-Bromo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414868-82-9 | |

| Record name | 4-Bromo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.